N-Nitrosomorpholine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

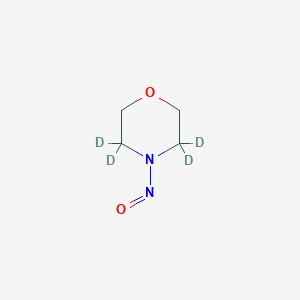

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,5,5-tetradeuterio-4-nitrosomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDGKXYMTYWTB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COCC(N1N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210583 | |

| Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61578-30-1 | |

| Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrosomorpholine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-Nitrosomorpholine-d4?

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, applications, and analytical methodologies related to N-Nitrosomorpholine-d4 (NMOR-d4). This deuterated stable isotope-labeled compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its role as an internal standard in the quantitative analysis of the probable human carcinogen, N-Nitrosomorpholine (NMOR).

Core Chemical Properties

This compound is the deuterated analog of N-Nitrosomorpholine, a compound that has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Chemical and Physical Data

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Chemical Name | 4-Nitrosomorpholine-3,3,5,5-d4 |

| CAS Number | 61578-30-1[1][2] |

| Molecular Formula | C₄H₄D₄N₂O₂[2] |

| Molecular Weight | 120.14 g/mol [2] |

| Synonyms | 3,3,5,5-Tetradeutero-N-nitrosomorpholine, 4-Nitrosomorpholine-d4 |

Table 2: Physical Properties of N-Nitrosomorpholine (Non-deuterated analog, CAS 59-89-2)

| Property | Value |

| Appearance | Yellow crystals or a golden liquid[3] |

| Melting Point | 29 °C (84 °F)[4][5][6] |

| Boiling Point | 224-224.5 °C (435-436 °F) at 747 mmHg[4][5][6] |

| Water Solubility | Soluble[5] |

| Storage Temperature | Recommended at -20°C[7] |

Primary Application: Isotope Dilution Mass Spectrometry

The principal application of this compound is as an internal standard in isotope dilution analysis for the precise quantification of N-Nitrosomorpholine in various matrices, including pharmaceutical products, food, and environmental samples.[8] The use of a stable isotope-labeled standard is critical for accurate quantification as it co-elutes with the target analyte and effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.

Experimental Protocol: Quantification of N-Nitrosomorpholine using GC-MS/MS

This section outlines a generalized experimental protocol for the analysis of N-Nitrosomorpholine (NMOR) in a drug substance using this compound (NMOR-d4) as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Reagents and Materials

-

N-Nitrosomorpholine (NMOR) analytical standard

-

This compound (NMOR-d4) internal standard

-

Dichloromethane (DCM), GC-grade

-

Methanol, HPLC or LC-MS grade

-

Deionized water

-

0.22 µm syringe filters (PTFE)

-

Autosampler vials

Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d4 in methanol. Store these solutions at -20°C and protect them from light.

-

Intermediate Solutions (1 µg/mL): Dilute the stock solutions with methanol to create intermediate standard solutions.

-

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the NMOR intermediate solution with dichloromethane. A typical concentration range might be 0.1 ng/mL to 50 ng/mL.

-

Spiking of Internal Standard: Spike each calibration standard and sample preparation with a constant concentration of the NMOR-d4 intermediate solution.

Sample Preparation

-

Weighing: Accurately weigh a portion of the drug substance into a suitable centrifuge tube.

-

Spiking: Add a known volume of the NMOR-d4 intermediate solution to the sample.

-

Extraction: Add an appropriate volume of dichloromethane to the tube.

-

Vortexing and Sonication: Vortex the mixture for several minutes to ensure thorough mixing, followed by sonication to facilitate the extraction of the nitrosamine.

-

Centrifugation: Centrifuge the sample to separate the solid material from the extraction solvent.

-

Filtration: Filter the supernatant (dichloromethane layer) through a 0.22 µm PTFE syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters (Illustrative)

-

GC System: Agilent GC with a suitable capillary column (e.g., DB-624 or equivalent).

-

Injection Mode: Splitless

-

Oven Program: Optimized for the separation of nitrosamines.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NMOR: Precursor ion -> Product ion (e.g., m/z 116 -> m/z 86)

-

NMOR-d4: Precursor ion -> Product ion (e.g., m/z 120 -> m/z 90)

-

Quantification

Quantification is achieved by creating a calibration curve that plots the ratio of the peak area of the NMOR to the peak area of the NMOR-d4 against the concentration of the NMOR standards. The concentration of NMOR in the unknown sample is then determined from this curve.

Visualized Workflows

The following diagrams illustrate the general experimental workflow and the principle of using an internal standard for accurate quantification.

Caption: General experimental workflow for the analysis of N-Nitrosomorpholine.

Caption: The logic of using an internal standard for accurate quantification.

References

- 1. N-Nitrosomorpholine | CAS 59-89-2 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Table 11, Properties of N-Nitrosomorpholine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N-Nitrosomorpholine [drugfuture.com]

- 6. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

- 7. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

N-Nitrosomorpholine-d4: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This technical guide provides an in-depth overview of N-Nitrosomorpholine-d4 (NMOR-d4), a deuterated isotopologue of the potent hepatocarcinogen N-Nitrosomorpholine (NMOR). This document is intended for researchers, scientists, and professionals in drug development and toxicology who are utilizing NMOR-d4 as an internal standard for analytical applications or studying the mechanisms of nitrosamine-induced carcinogenesis.

Core Compound Data

This compound is a stable, isotopically labeled compound crucial for the accurate quantification of N-Nitrosomorpholine in various matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based analytical methods.

| Property | Value | Citation(s) |

| CAS Number | 61578-30-1 | [1][2][3] |

| Molecular Formula | C₄H₄D₄N₂O₂ | [1] |

| Molecular Weight | 120.14 g/mol | [1][4] |

| Synonyms | 4-Nitrosomorpholine-d4, Nitrosomorpholine-d4 | [3] |

| Appearance | Yellow Low Melting Solid | |

| Storage Conditions | 2-8°C, protected from light | [4] |

Analytical Applications: Quantification of N-Nitrosomorpholine

Due to growing concerns over nitrosamine impurities in pharmaceuticals, accurate and sensitive analytical methods are essential. This compound is widely used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to ensure the precise quantification of NMOR. The principle of this application lies in isotope dilution mass spectrometry, where a known amount of the deuterated standard is spiked into a sample. By comparing the signal intensity of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and variations during sample preparation and analysis.[5]

Experimental Protocol: LC-MS/MS Analysis of N-Nitrosomorpholine

The following is a generalized protocol for the analysis of NMOR in a pharmaceutical drug product using NMOR-d4 as an internal standard. Method validation according to ICH Q2(R1) guidelines is imperative.

1. Reagents and Materials:

-

N-Nitrosomorpholine (NMOR) analytical standard

-

This compound (NMOR-d4) internal standard

-

HPLC or LC-MS grade methanol, acetonitrile, and water

-

Formic acid or ammonium formate

2. Standard Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d4 in methanol.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the NMOR stock solution. Each calibration standard should be spiked with a constant concentration of the NMOR-d4 working solution.

3. Sample Preparation:

-

Accurately weigh the drug product and dissolve it in a suitable solvent (e.g., methanol).

-

Spike the sample with a known amount of NMOR-d4 internal standard solution.

-

Vortex and sonicate the sample to ensure complete dissolution and extraction.

-

Centrifuge the sample to pellet any excipients.

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial.

4. LC-MS/MS Conditions:

| Parameter | Typical Conditions |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Gradient | A time-programmed gradient from a high aqueous phase to a high organic phase to ensure separation of the analyte from the matrix. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | NMOR: To be optimized for specific instrumentNMOR-d4: To be optimized for specific instrument (typically Q1 mass is +4 Da from NMOR) |

Experimental Workflow for NMOR Analysis

Toxicological Profile: A Model for Hepatocarcinogenesis

N-Nitrosomorpholine is a well-established genotoxic hepatocarcinogen in animal models.[6][7] Its deuterated form, NMOR-d4, is presumed to exhibit similar toxicological properties. NMOR requires metabolic activation to exert its carcinogenic effects, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8]

Mechanism of Metabolic Activation and Genotoxicity

The primary pathway for the metabolic activation of NMOR involves the α-hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by CYP enzymes, including isoforms such as CYP2E1.[3][9] This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a reactive electrophile, a diazonium ion. This highly reactive species can then form covalent adducts with cellular macromolecules, most critically with DNA.[3] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] Additionally, NMOR can induce the formation of reactive oxygen and nitrogen species (ROS/RNS), contributing to its genotoxic effects through oxidative stress.[7]

Metabolic Activation Pathway of N-Nitrosomorpholine

Experimental Protocol: Induction of Hepatocellular Carcinoma in Rats

NMOR is frequently used to induce hepatocellular carcinoma (HCC) in rodent models to study the mechanisms of liver cancer and to evaluate potential therapeutic agents. The following is a representative protocol.

1. Animals and Housing:

-

Species/Strain: Male Sprague-Dawley or Fischer 344 rats are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Carcinogen Administration:

-

Preparation of NMOR Solution: Prepare a solution of NMOR in the drinking water. A concentration of 200 mg/L (200 ppm) has been shown to be effective.[6]

-

Administration: Provide the NMOR-containing drinking water to the rats as the sole source of drinking fluid.

-

Duration: Continuous administration for 8 to 20 weeks is typically sufficient to induce pre-neoplastic and neoplastic lesions in the liver.[6][10][11]

3. Monitoring and Endpoint:

-

Monitor the animals regularly for signs of toxicity.

-

The development of HCC can be monitored through imaging techniques or by sacrificing cohorts of animals at different time points for histological analysis of the liver.

-

Pre-neoplastic lesions, such as foci of altered hepatocytes (FAH), can be observed as early as 5 weeks into the treatment.[6]

-

Hepatocellular carcinomas typically develop after 20 weeks of continuous administration.[12]

4. Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect liver tissues.

-

Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E).

-

Immunohistochemical staining for markers such as γ-glutamyl transpeptidase (GGT) or placental glutathione-S-transferase (GST-P) can be used to identify pre-neoplastic and neoplastic lesions.[10]

This in-depth technical guide provides a foundational understanding of this compound, its application in analytical chemistry, and the toxicological profile of its non-deuterated analogue as a model hepatocarcinogen. Researchers should always adhere to strict safety protocols when handling nitrosamine compounds and conduct all animal studies in accordance with institutional and national guidelines for animal welfare.

References

- 1. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fda.gov [fda.gov]

- 6. Hepatotoxin N-nitrosomorpholine-induced carcinogenesis in rat liver: ex vivo exploration of preneoplastic and neoplastic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 9. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Cytocarcinogenesis of the rat hepatoma induced by N-nitrosomorpholine] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Distinction: A Technical Guide to N-Nitrosomorpholine and N-Nitrosomorpholine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between N-Nitrosomorpholine (NMOR) and its deuterated analogue, N-Nitrosomorpholine-d4 (NMOR-d4). Understanding these distinctions is critical for researchers in toxicology, analytical chemistry, and pharmaceutical development, where accurate quantification of the carcinogenic impurity NMOR is paramount. This document provides a comprehensive overview of their properties, analytical applications, and metabolic pathways.

Core Differences and Applications

N-Nitrosomorpholine (NMOR) is a semi-volatile N-nitrosamine, recognized as a probable human carcinogen, that can form from the nitrosation of morpholine, a common industrial chemical.[1][2][3] Its presence in pharmaceuticals, rubber products, and even some foods has prompted stringent regulatory scrutiny.[2][3]

This compound (NMOR-d4) is a stable isotope-labeled version of NMOR where four hydrogen atoms have been replaced with deuterium atoms.[4] This isotopic substitution results in a molecule that is chemically identical to NMOR in its reactivity but possesses a higher molecular weight.[5] This key difference makes NMOR-d4 an ideal internal standard for analytical quantification of NMOR using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] The use of a deuterated internal standard allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[6][7]

Physicochemical Properties

| Property | N-Nitrosomorpholine (NMOR) | This compound (NMOR-d4) |

| CAS Number | 59-89-2[1] | 61578-30-1[4] |

| Molecular Formula | C₄H₈N₂O₂[1] | C₄H₄D₄N₂O₂[4] |

| Molecular Weight | 116.12 g/mol [1] | 120.14 g/mol [4] |

| Appearance | Pale yellow crystalline solid or liquid[1][8] | Yellow low melting solid[9] |

| Melting Point | 29 °C (84 °F)[2] | Not explicitly available |

| Boiling Point | 224-224.5 °C (435-436 °F) at 747 mmHg[2][10] | Not explicitly available |

| Water Solubility | Soluble[2] | Not explicitly available |

Experimental Protocols for Quantification

The accurate quantification of NMOR in various matrices is crucial for safety and regulatory compliance. The use of NMOR-d4 as an internal standard is a cornerstone of robust analytical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like NMOR. The following is a generalized protocol for the quantification of NMOR using NMOR-d4 as an internal standard.

1. Sample Preparation:

-

For samples soluble in organic solvents:

-

For water-soluble samples:

-

Disperse 200 to 1000 mg of the sample in 8.0 mL of a 1 M sodium hydroxide solution.[11]

-

Perform a liquid-liquid extraction with 2.0 mL of dichloromethane.[11]

-

Spike the organic layer with a known amount of NMOR-d4 solution.

-

Filter the organic layer through a 0.2 µm PTFE syringe filter into a GC vial.[11]

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar.[12]

-

Mass Spectrometer: Mass selective detector (e.g., Agilent 5970N).[12]

-

Column: 30 m DB-5 column, 0.25 mm i.d., 0.25 µm film thickness.[12]

-

Oven Temperature Program: Initial temperature of 40°C held for 0.5 min, ramped to 160°C at 20°C/min, then to a final temperature at a specified rate.[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

-

Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for NMOR and NMOR-d4.

3. Quantification:

Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of NMOR to the peak area of NMOR-d4 against the concentration of NMOR. The concentration of NMOR in the sample is then determined from this calibration curve.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

1. Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol/water mixture).[7]

-

Spike the sample with a known amount of NMOR-d4 working solution.[7]

-

Vortex and sonicate the sample to ensure complete dissolution and extraction.[7]

-

Centrifuge the sample to pellet any insoluble material.[7]

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial.[7]

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: UHPLC system (e.g., Thermo Scientific Dionex UltiMate 3000).[13]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 4500).[14]

-

Column: C18 column (e.g., Thermo Scientific Hypersil GOLD C18, 1.9 µm, 100 × 2.1 mm).[13]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[13]

-

Flow Rate: 0.5 mL/min.[15]

-

Injection Volume: 10 µL.[14]

-

Ionization Source: Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[15]

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for NMOR and NMOR-d4.[14]

3. Quantification:

Similar to GC-MS, quantification is achieved by isotope dilution. A calibration curve is constructed by plotting the ratio of the MRM peak area of NMOR to that of NMOR-d4 against the concentration of NMOR.[7]

Metabolic Pathway of N-Nitrosomorpholine

The carcinogenicity of NMOR is linked to its metabolic activation. In vivo and in vitro studies have shown that NMOR is metabolized by cytochrome P450 enzymes, primarily through α-hydroxylation.[2][16] This process leads to the formation of an unstable α-hydroxy-N-nitrosomorpholine, which then undergoes further reactions to yield reactive intermediates capable of damaging DNA.[2]

Experimental Workflow for NMOR Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of NMOR in a sample using an internal standard.

References

- 1. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

- 3. filab.fr [filab.fr]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N-NITROSOMORPHOLINE | Occupational Safety and Health Administration [osha.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Table 11, Properties of N-Nitrosomorpholine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. japsonline.com [japsonline.com]

- 16. Metabolism of N-nitrosomorpholine by the rat in vivo and by rat liver microsomes and its oxidation by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Deuterated Internal Standards in Nitrosamine Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-nitrosamine impurities in pharmaceutical products have become a paramount concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens. Achieving accurate and reliable measurement of these impurities at trace levels necessitates robust analytical methodologies. A cornerstone of such methods is the use of internal standards to correct for variability during sample preparation and analysis. Among the various types of internal standards, deuterated analogues have emerged as a widely adopted and effective tool. This technical guide provides a comprehensive overview of the role, application, and practical considerations of using deuterated internal standards in nitrosamine analysis.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards in nitrosamine analysis is based on the principle of isotope dilution mass spectrometry (ID-MS). In this technique, a known amount of a deuterated analogue of the target nitrosamine is added to the sample at the earliest stage of the analytical workflow.[1] This "isotopically labeled" standard is chemically identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium.[1]

Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation.[2] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the deuterated internal standard are distinguished by their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.[1]

Advantages of Using Deuterated Internal Standards

The application of deuterated internal standards in nitrosamine analysis offers several key advantages that enhance the accuracy, precision, and robustness of the analytical methods:

-

Compensation for Matrix Effects: Pharmaceutical matrices can be complex and may interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is similarly affected by the matrix, the analyte-to-internal standard ratio remains accurate, effectively mitigating these matrix effects.

-

Correction for Sample Preparation Variability: Losses of the target analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding the deuterated standard at the beginning of the process, these losses can be effectively corrected for, leading to more accurate and precise results.[1]

-

Improved Method Robustness and Reproducibility: The use of deuterated internal standards makes the analytical method less susceptible to minor variations in experimental conditions, thereby improving its overall robustness and ensuring better reproducibility between different analysts and laboratories.[1]

-

Enhanced Accuracy and Precision: By accounting for multiple sources of potential error, deuterated internal standards significantly improve the accuracy and precision of quantitative nitrosamine analysis, which is crucial when dealing with the low concentration levels mandated by regulatory agencies.[1]

Experimental Workflow for Nitrosamine Analysis using Deuterated Internal Standards

A typical analytical workflow for the quantification of nitrosamines in a pharmaceutical product using a deuterated internal standard involves several key steps, as illustrated in the diagram below.

References

Stability and Recommended Storage of N-Nitrosomorpholine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Nitrosomorpholine-d4 (NMOR-d4). As a deuterated internal standard, the integrity and stability of NMOR-d4 are critical for the accurate quantification of N-Nitrosomorpholine in various matrices during pharmaceutical development and safety testing. This document outlines the factors influencing its stability, provides recommended storage conditions based on available data, and presents a general protocol for stability testing.

Core Concepts in Stability

This compound, a deuterated analog of the known carcinogen N-Nitrosomorpholine, is utilized as an internal standard in sensitive analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its stability is paramount for reliable analytical results. The primary factors affecting the stability of NMOR-d4 include exposure to light, temperature, pH, and the presence of oxidizing agents.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can impact the chemical stability of this compound, leading to its degradation. Understanding these factors is crucial for maintaining the integrity of the standard.

Caption: Factors influencing the stability of this compound.

Light Exposure

N-Nitrosomorpholine and its deuterated analogs are known to be sensitive to light, particularly ultraviolet (UV) radiation.[1][2] Exposure to light can lead to photochemical degradation, compromising the integrity of the standard. Therefore, it is imperative to store this compound in amber vials or otherwise protected from light.

Temperature

Elevated temperatures can accelerate the degradation of chemical compounds. While some sources suggest that this compound can be stored at room temperature, long-term storage at lower temperatures is generally recommended to ensure stability.[3] Studies on other volatile nitrosamines have shown excellent long-term stability when stored at -70°C.

pH

The stability of N-Nitrosomorpholine can be influenced by pH. It is reported to be stable in neutral and alkaline aqueous solutions for over two weeks when kept in the dark, with slightly lower stability in acidic solutions. Furthermore, the potential for hydrogen-deuterium (H-D) exchange in deuterated standards can be exacerbated by certain pH conditions.[4]

Oxidizing Agents

N-Nitrosomorpholine is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent chemical degradation.

Hydrogen-Deuterium (H-D) Exchange

A specific concern for deuterated standards like this compound is the potential for hydrogen-deuterium exchange.[4] This phenomenon, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., protic solvents), can lead to an underestimation of the target analyte concentration. The stability of the deuterium label is dependent on its position within the molecule, with deuterium atoms on carbon atoms being generally more stable than those on heteroatoms.[4][5]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers and scientific literature.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C or below. Short-term: 2-8°C. | Minimizes thermal degradation and preserves compound integrity over time. |

| Light | Store in the dark. Use amber glass vials or light-blocking containers. | Prevents photochemical decomposition.[1][2] |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture and potential contaminants. |

| Solvent | If in solution, use a high-purity, inert solvent. | The choice of solvent can impact stability and the potential for H-D exchange. |

| Incompatibilities | Avoid contact with strong oxidizing agents. | Prevents chemical reactions that would degrade the compound.[2] |

Experimental Protocol for Stability Testing

The following is a generalized experimental protocol for assessing the stability of this compound. This protocol should be adapted based on the specific laboratory conditions and analytical instrumentation.

Caption: A generalized workflow for conducting a stability study of this compound.

Objective

To evaluate the stability of this compound under various storage conditions (e.g., temperature, light exposure) over a defined period.

Materials

-

This compound (of known purity)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Amber glass vials with screw caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

GC-MS or LC-MS system

-

Environmental chambers or incubators for controlled temperature and humidity

-

Photostability chamber

Sample Preparation

-

Accurately weigh a known amount of this compound and dissolve it in a suitable high-purity solvent to prepare a stock solution of a specific concentration.

-

From the stock solution, prepare replicate working solutions at a concentration relevant to its intended use.

-

Dispense aliquots of the working solution into amber glass vials and seal them tightly.

Storage Conditions and Time Points

-

Temperature Stability:

-

Store replicate samples at various temperatures:

-

-20°C (or lower)

-

2-8°C (refrigerated)

-

25°C / 60% RH (room temperature)

-

40°C / 75% RH (accelerated)

-

-

-

Photostability:

-

Expose replicate samples to a light source according to ICH Q1B guidelines, alongside control samples protected from light (e.g., wrapped in aluminum foil).

-

-

Time Points:

-

Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).

-

Analytical Method

-

Use a validated stability-indicating analytical method, typically GC-MS or LC-MS, to quantify the concentration of this compound.

-

The method should be able to separate the parent compound from any potential degradation products.

-

At each time point, analyze the stored samples along with a freshly prepared standard solution (or a standard stored at a reference condition, e.g., -80°C) to determine the percentage of this compound remaining.

Data Analysis

-

Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.

-

Assess the formation of any degradation products.

-

Determine the shelf-life of this compound under the tested conditions.

Conclusion

The stability of this compound is critical for its function as a reliable internal standard in nitrosamine analysis. The primary factors influencing its stability are light, temperature, pH, and the presence of oxidizing agents. To maintain its integrity, this compound should be stored protected from light, at low temperatures (ideally -20°C or below for long-term storage), and in tightly sealed containers. When using this compound in solution, the choice of solvent and the pH of the matrix should be considered to minimize the risk of hydrogen-deuterium exchange. Adherence to these storage and handling guidelines, along with regular stability testing, will ensure the accuracy and reliability of analytical data generated using this important internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

Commercial suppliers and availability of N-Nitrosomorpholine-d4

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability and technical applications of N-Nitrosomorpholine-d4, a critical tool in analytical and metabolic research. This document details commercially available sources, provides a comparative summary of product specifications, and outlines detailed experimental protocols for its use as an internal standard in quantitative analysis.

Commercial Availability and Supplier Information

This compound (CAS No. 61578-30-1) is a deuterated analog of N-Nitrosomorpholine (NMOR), a well-known carcinogenic compound. Its primary application in research is as an internal standard for the accurate quantification of NMOR in various matrices, including pharmaceutical products, environmental samples, and biological fluids.[1] Several commercial suppliers offer this stable isotope-labeled compound. A summary of offerings from prominent suppliers is presented below.

| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price |

| MedchemExpress | This compound | 61578-30-1 | >98% | 1 mg, 5 mg | Price on request |

| Santa Cruz Biotechnology | This compound | 61578-30-1 | Information not readily available | Inquire | Price on request |

| LGC Standards | This compound | 61578-30-1 | >95% (HPLC) | 5 mg | Price on request |

| A Chemtek | This compound | 61578-30-1 | 98+% | Inquire | Price on request |

| Pharmaffiliates | This compound | 61578-30-1 | High purity | Inquire | Price on request |

| ECHO CHEMICAL CO., LTD. | This compound | 61578-30-1 | Information not readily available | 5 mg | Price on request |

| ChemWhat | This compound | 61578-30-1 | Information not readily available | Inquire | Price on request |

| Cambridge Isotope Laboratories | N-Nitrosomorpholine (D₈, 98%) 1 mg/mL in methylene chloride-D₂ | 1219805-76-1 | 98% | 1.2 mL | Price on request |

| Clinivex | This compound | 61578-30-1 | Information not readily available | Inquire | Price on request |

| Clearsynth | N-Nitrosomorpholine D4 | 61578-30-1 | ≥99% (HPLC) | Inquire | Price on request |

| Toronto Research Chemicals (TRC) | This compound | 61578-30-1 | Information not readily available | 50 mg | Price on request |

| Cayman Chemical | This compound | 61578-30-1 | ≥98% | 1 mg, 5 mg | Price on request |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Some suppliers may offer the d8 variant, which can often be used interchangeably in analytical methods.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₄H₄D₄N₂O₂ |

| Molecular Weight | 120.14 g/mol |

| Appearance | Typically a solid |

| Storage Conditions | Store at -20°C, protected from light |

Experimental Protocols: Quantification of N-Nitrosomorpholine

This compound is an ideal internal standard for isotope dilution mass spectrometry methods, which are recommended for accurate and precise quantification of N-Nitrosomorpholine. The deuterated standard is chemically identical to the analyte and exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. Because it differs in mass, the mass spectrometer can distinguish it from the native analyte.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of N-Nitrosomorpholine in a sample matrix using this compound as an internal standard.

3.1.1. Reagents and Materials

-

N-Nitrosomorpholine (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC or GC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Sample-specific extraction solvents

3.1.2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of N-Nitrosomorpholine and this compound in 10 mL of methanol in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Nitrosomorpholine stock solution with dichloromethane. The concentration range will depend on the expected levels in the samples.

-

Internal Standard Spiking Solution: Prepare a solution of this compound in dichloromethane at a concentration appropriate for spiking into all samples and calibration standards.

3.1.3. Sample Preparation

-

Accurately weigh a known amount of the homogenized sample into a suitable container.

-

Spike the sample with a known amount of the this compound internal standard spiking solution.

-

Extract the nitrosamines from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction with dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.4. GC-MS Instrumental Parameters

| Parameter | Typical Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | m/z for NMOR (e.g., 116, 86, 56) and NMOR-d4 (e.g., 120, 90, 60) |

3.1.5. Data Analysis

Create a calibration curve by plotting the ratio of the peak area of N-Nitrosomorpholine to the peak area of this compound against the concentration of N-Nitrosomorpholine for the calibration standards. Determine the concentration of N-Nitrosomorpholine in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general procedure for the sensitive quantification of N-Nitrosomorpholine using LC-MS/MS.

3.2.1. Reagents and Materials

-

N-Nitrosomorpholine (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Ammonium formate (LC-MS grade)

3.2.2. Preparation of Standard Solutions

Follow the same procedure as for the GC-MS standard preparation, using LC-MS grade solvents.

3.2.3. Sample Preparation

-

Accurately weigh a known amount of the sample.

-

Spike with a known amount of this compound internal standard.

-

Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).

-

Centrifuge or filter the extract to remove particulates.

-

The supernatant may be directly injected or further diluted if necessary.

3.2.4. LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting |

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | NMOR: e.g., m/z 117 → 87; NMOR-d4: e.g., m/z 121 → 91 |

3.2.5. Data Analysis

Similar to the GC-MS method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration in the samples.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of N-Nitrosomorpholine using a deuterated internal standard.

Caption: GC-MS analytical workflow for N-Nitrosomorpholine quantification.

Caption: LC-MS/MS analytical workflow for N-Nitrosomorpholine quantification.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the carcinogenic compound N-Nitrosomorpholine. A variety of commercial suppliers provide this deuterated standard, and established analytical methods using GC-MS and LC-MS/MS are available. The use of this compound as an internal standard in an isotope dilution method is the gold standard for achieving the highest quality analytical data, which is crucial for regulatory compliance and research integrity in the fields of pharmaceutical development, food safety, and environmental monitoring.

References

N-Nitrosomorpholine-d4 in Environmental Water Testing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the scientific community due to their classification as probable human carcinogens.[1] Their presence in drinking water, primarily as disinfection byproducts from processes like chloramination, necessitates sensitive and accurate analytical methods for their detection and quantification at trace levels.[2] N-Nitrosomorpholine (NMOR) is one such nitrosamine of concern.[1] This technical guide provides a comprehensive overview of the use of its deuterated analog, N-Nitrosomorpholine-d4 (NMOR-d4), as an internal standard in the robust and reliable analysis of environmental water samples. The principle of isotope dilution mass spectrometry, which is central to this application, offers high accuracy by correcting for variations during sample preparation and instrumental analysis.[3]

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, NMOR-d4) to the sample at the beginning of the analytical workflow. The labeled internal standard is chemically identical to the native analyte and thus behaves similarly during extraction, concentration, and chromatographic separation. Because it has a different mass, the mass spectrometer can differentiate it from the analyte of interest. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for potential analyte loss during sample preparation or fluctuations in instrument response.[3]

Experimental Protocols

The analysis of N-Nitrosomorpholine in water using this compound as an internal standard typically follows the protocols outlined in US EPA Method 521 or its modifications.[4][5][6] This method involves solid-phase extraction (SPE) followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) based on EPA Method 521

This procedure is designed to extract nitrosamines from a 0.5-L water sample.[4][5]

Materials:

-

0.5-L amber glass sample bottles

-

Sodium thiosulfate (as a dechlorinating agent)

-

This compound (NMOR-d4) internal standard solution

-

Solid-phase extraction cartridges containing 2 g of 80-120 mesh coconut charcoal[4]

-

Methylene chloride (DCM), high purity

-

Methanol, high purity

-

Reagent water

-

SPE vacuum manifold

-

Concentrator tube

Procedure:

-

Sample Collection and Preservation: Collect water samples in 0.5-L amber glass bottles. If residual chlorine is present, add approximately 80 mg of sodium thiosulfate per liter of sample to dechlorinate. Samples should be stored at 4°C and protected from light. The maximum holding time before extraction is 14 days.[4]

-

Spiking with Internal Standard: To each 500 mL sample, add a known amount of this compound internal standard solution.

-

Cartridge Conditioning:

-

Rinse the SPE cartridge with 5 mL of methylene chloride.

-

Rinse the cartridge with 5 mL of methanol.

-

Rinse the cartridge with 10 mL of reagent water, ensuring the cartridge does not go dry.

-

-

Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum through it for 10-20 minutes.

-

Elution: Elute the trapped analytes from the cartridge by passing 4 x 3 mL aliquots of methylene chloride through the cartridge. Collect the eluate in a concentrator tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample extract should be stored at or below -10°C and protected from light, with a maximum holding time of 28 days.[4]

Analytical Instrumentation

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like N-Nitrosomorpholine.

Typical GC-MS/MS Parameters:

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injection Volume | 1-2 µL |

| Injection Mode | Pulsed Splitless |

| Inlet Temperature | 250°C |

| Column | e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 40°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Monitored Transitions | Specific precursor and product ions for NMOR and NMOR-d4 |

Note: These are example parameters and should be optimized for the specific instrument and application.

LC-MS/MS is an alternative and increasingly popular technique, particularly for less volatile or thermally labile nitrosamines.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

| Monitored Transitions | Specific precursor and product ions for NMOR and NMOR-d4 |

Note: These are example parameters and should be optimized for the specific instrument and application.

Quantitative Data

The use of this compound in conjunction with EPA Method 521 and its modifications allows for low-level detection and quantification of N-Nitrosomorpholine in various water matrices. The following tables summarize typical performance data.

Table 1: Method Detection Limits (MDLs) and Recoveries for N-Nitrosomorpholine

| Analytical Method | Matrix | MDL (ng/L) | Average Recovery (%) | Reference |

| GC-MS/MS (EI) | Drinking Water | 0.4 - 4 | 80-120 | [3] |

| GC/HRMS | Drinking Water | 0.08 - 1.7 | 80-120 | [7] |

| LC-MS/MS | Drinking Water | 1.23 - 4.12 | Not Specified | [8] |

Table 2: Example MRM Transitions for NMOR and NMOR-d4 (GC-MS/MS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosomorpholine (NMOR) | 116 | 86 | 10 |

| N-Nitrosomorpholine (NMOR) | 116 | 56 | 15 |

| This compound (NMOR-d4) | 120 | 90 | 10 |

| This compound (NMOR-d4) | 120 | 60 | 15 |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Carcinogenic Signaling Pathway of N-Nitrosomorpholine

N-Nitrosomorpholine is a potent carcinogen in animal models, and understanding its mechanism of action is crucial for risk assessment.[9] The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation into reactive electrophilic species that can damage DNA.

The proposed pathway for N-Nitrosomorpholine involves the following steps:

-

Metabolic Activation: NMOR is metabolized by cytochrome P450 enzymes, primarily through α-hydroxylation.[10]

-

Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-N-nitrosomorpholine.

-

Generation of an Electrophile: This intermediate spontaneously decomposes to form a reactive diazonium ion.

-

DNA Adduct Formation: The diazonium ion is a powerful electrophile that can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of N-Nitrosomorpholine in environmental water samples. The principle of isotope dilution, coupled with sensitive analytical techniques such as GC-MS/MS and LC-MS/MS, allows for the reliable detection of this potential carcinogen at the low ng/L levels required by regulatory guidelines. The detailed experimental protocols and understanding of the compound's metabolic activation pathway presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in environmental analysis and safety assessment.

References

- 1. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NEMI Method Summary - 521 [nemi.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. agilent.com [agilent.com]

- 7. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. unitedchem.com [unitedchem.com]

The Role of N-Nitrosomorpholine-d4 in Ensuring Food and Beverage Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of N-Nitrosomorpholine-d4 (NMOR-d4) as an internal standard for the accurate quantification of N-Nitrosomorpholine (NMOR) in food and beverage products. The presence of N-nitrosamines, such as NMOR, in the food supply is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide necessitate stringent control and monitoring of these impurities at trace levels, making robust and reliable analytical methods paramount.[1] This guide provides a comprehensive overview of the analytical methodologies, detailed experimental protocols, and performance data associated with the use of NMOR-d4 in isotope dilution mass spectrometry for food and beverage safety analysis.

The Principle of Isotope Dilution Mass Spectrometry

The cornerstone of accurate quantification of trace contaminants like NMOR in complex matrices is the use of a stable, isotopically labeled internal standard in a technique known as isotope dilution mass spectrometry (IDMS).[1][2] In this method, a known quantity of the deuterated analogue, NMOR-d4, is introduced to the sample at the initial stage of the analytical process.[1] Because NMOR-d4 is chemically identical to the target analyte (NMOR), it behaves similarly during all subsequent sample preparation steps, including extraction, cleanup, and chromatographic separation.[1] However, due to its different mass, the mass spectrometer can differentiate it from the native NMOR.[1] By measuring the ratio of the response of the native analyte to its isotopically labeled counterpart, precise quantification can be achieved, effectively compensating for any analyte loss during sample processing or fluctuations in instrument performance.[1]

Quantitative Data Summary

The following tables summarize the performance of analytical methods utilizing a deuterated internal standard for the analysis of N-Nitrosomorpholine in various food matrices. These methods, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS), demonstrate high sensitivity and accuracy.

Table 1: Method Detection and Quantification Limits for N-Nitrosomorpholine

| Food Matrix | Method | Detection Limit (µg/kg) | Quantification Limit (µg/kg) |

| Rice Soup (Fatless Solid) | GC-PCI-MS/MS | 0.10 - 0.18 | Not Specified |

| Apple Juice (Fatless Liquid) | GC-PCI-MS/MS | 0.10 - 0.19 | Not Specified |

| Corn Oil (Fat-rich Liquid) | GC-PCI-MS/MS | 0.10 | Not Specified |

| 20% Alcohol | GC-PCI-MS/MS | 0.10 - 0.25 | Not Specified |

| Processed Meats | GC-CI/MS | 0.15 - 0.37 | 0.50 - 1.24 |

Data compiled from a study on seven N-nitrosamines in agricultural food matrices and a study on N-nitrosamines in processed meats.[3][4]

Table 2: Recovery Rates for N-Nitrosomorpholine Analysis

| Food Matrix | Spiking Level (µg/kg) | Recovery Rate (%) | Method |

| Cooked Ham | 10 | 70 - 114 | GC-CI/MS |

| Cooked Ham | 100 | 70 - 114 | GC-CI/MS |

| Various Agricultural Foods | Not Specified | ~85 | GC-PCI-MS/MS |

Data compiled from studies on N-nitrosamines in processed meats and agricultural food matrices.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the analysis of NMOR in different food and beverage matrices using NMOR-d4 as an internal standard.

Protocol 1: Analysis of N-Nitrosomorpholine in Fatless Food and Beverage Matrices (e.g., Apple Juice, Rice Soup)

This protocol is adapted from methodologies employing a combination of solid-supported liquid-liquid extraction (SLLE) and solid-phase extraction (SPE) for cleanup.[3]

1. Sample Preparation and Spiking:

-

For liquid samples (e.g., apple juice), take a 5 g aliquot. For solid or semi-solid samples (e.g., rice soup), homogenize and weigh 5 g of the sample into a polypropylene conical tube.

-

Add 5 mL of 0.1 N sodium hydroxide solution to the sample.

-

Spike the sample with a known concentration of this compound solution (e.g., to achieve a final concentration of 5 µg/kg).

-

Vortex the mixture thoroughly.

2. Solid-Supported Liquid-Liquid Extraction (SLLE):

-

Mix the sample with 6 g of a diatomaceous earth solid support (e.g., Extrelut NT) until a homogeneous, free-flowing powder is obtained.

-

Pack the mixture into an empty chromatography column (e.g., 3.7 cm x 20 cm).

-

Elute the nitrosamines with an appropriate organic solvent, such as dichloromethane.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Use a Florisil SPE cartridge for further cleanup of the eluate from the SLLE step.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the extract onto the conditioned cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the nitrosamines with a suitable solvent mixture.

4. Concentration and Analysis:

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

-

Analyze the extract using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) operating in positive chemical ionization (PCI) mode with ammonia as the reagent gas.[3]

Protocol 2: Analysis of N-Nitrosomorpholine in Fat-Rich Food Matrices (e.g., Corn Oil, Processed Meats)

For food items with a high-fat content, a liquid-liquid extraction (LLE) method is more suitable.[3]

1. Sample Preparation and Spiking:

-

Homogenize the fat-rich food sample.

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with this compound internal standard solution (e.g., to a final concentration of 5 µg/kg).

2. Liquid-Liquid Extraction (LLE):

-

Add a suitable organic solvent, such as dichloromethane, to the sample.

-

Add a phosphate buffer solution (pH 7.0) for cleanup.[4]

-

Vigorously shake or vortex the mixture to ensure thorough extraction of the nitrosamines into the organic phase.

-

Centrifuge the mixture to separate the organic and aqueous layers.

3. Extract Collection and Concentration:

-

Carefully collect the organic layer containing the nitrosamines.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

4. GC-MS/MS Analysis:

-

Reconstitute the concentrated extract in a suitable solvent.

-

Analyze the sample by GC-MS/MS.

Visualizing the Workflow

Diagrams are essential for a clear understanding of the experimental processes. The following Graphviz diagrams illustrate the logical workflows for the analysis of N-Nitrosomorpholine in different food matrices.

Caption: Workflow for NMOR analysis in fatless food matrices.

References

Methodological & Application

Application of N-Nitrosomorpholine-d4 as an Internal Standard in Quantitative Analysis

Application Note

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen that can be found as an impurity in various products, including pharmaceuticals, cosmetics, and food products.[1][2] Its presence is a significant safety concern, necessitating strict monitoring and control by regulatory agencies worldwide.[1] Accurate and precise quantification of NMOR at trace levels is crucial for ensuring product safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as N-Nitrosomorpholine-d4 (NMOR-d4), is the preferred method for achieving high-quality quantitative data.[3]

This document provides detailed application notes and protocols for the quantitative analysis of NMOR using NMOR-d4 as an internal standard. The primary analytical techniques covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer the high sensitivity and selectivity required for trace-level analysis.[1][4]

Principle of Isotope Dilution Mass Spectrometry

The analytical methodology is based on the principle of isotope dilution mass spectrometry.[4] In this approach, a known quantity of a stable, isotopically labeled analog of the target analyte, in this case, NMOR-d4, is added to the sample at the beginning of the analytical process.[1] The deuterated internal standard is chemically identical to the native analyte (NMOR) and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation.[1] Because NMOR-d4 has a different mass from NMOR, the mass spectrometer can distinguish between the two compounds. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio corrects for variations during sample preparation and instrumental analysis.[4]

Advantages of Using this compound as an Internal Standard

-

Accuracy and Precision: Compensates for analyte loss during sample preparation and corrects for variations in instrument response, leading to high accuracy and precision.[1]

-

Matrix Effect Mitigation: Co-elution of the analyte and the internal standard helps to compensate for matrix effects, which can suppress or enhance the analyte signal in complex samples.

-

Improved Method Robustness: The use of an isotopically labeled internal standard makes the analytical method more robust and reliable.

Experimental Workflow Overview

A general workflow for the analysis of N-Nitrosomorpholine using this compound as an internal standard is depicted below.

References

Application Note: Quantitative Analysis of N-Nitrosomorpholine by LC-MS/MS using a Deuterated Internal Standard

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for the presence of these impurities in drug products.[2] N-Nitrosomorpholine (NMOR) is one such nitrosamine that can form during the synthesis of active pharmaceutical ingredients (APIs) or arise from the degradation of certain drug formulations.[3] Consequently, highly sensitive and specific analytical methods are required for the accurate quantification of NMOR at trace levels to ensure patient safety.

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Nitrosomorpholine in pharmaceutical products. The method employs the principle of isotope dilution using N-Nitrosomorpholine-d4 (NMOR-d4) as an internal standard to ensure high accuracy and precision by compensating for variations during sample preparation and instrumental analysis.[4][5]

Experimental Protocols

Materials and Reagents

-

Standards: N-Nitrosomorpholine (NMOR) and this compound (NMOR-d4) reference standards.

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

-

Mobile Phase Additives: Formic acid or ammonium formate.

-

Sample Vials: Amber glass vials to protect the light-sensitive nitrosamines.[2]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMOR and NMOR-d4 in methanol to prepare individual stock solutions. Store these solutions at -20°C.[2]

-

Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.[2]

-

Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the NMOR intermediate standard solution with a suitable solvent mixture (e.g., 50:50 methanol/water). A typical calibration range is from 0.1 ng/mL to 50 ng/mL.[2][6] Spike each calibration standard with a constant concentration of the NMOR-d4 internal standard.

Sample Preparation

The following is a general protocol that can be adapted based on the specific drug product matrix:

-

Sample Weighing: Accurately weigh a representative portion of the drug product (e.g., powdered tablets, capsule contents).

-

Spiking with Internal Standard: Add a known volume of the NMOR-d4 working solution to the sample.

-

Extraction: Add a suitable extraction solvent, such as methanol.

-

Vortexing and Sonication: Vortex the sample mixture for several minutes, followed by sonication to ensure thorough extraction of the nitrosamine.[2]

-

Centrifugation: Centrifuge the sample to pellet any undissolved excipients.[2]

-

Filtration: Filter the supernatant through a 0.22 µm filter into an amber HPLC vial for analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following are typical parameters and should be optimized for the specific instrument in use:

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[6] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[6] |

| Gradient | Optimized for separation of NMOR from matrix interferences |

| Flow Rate | 0.2 - 0.5 mL/min[6] |

| Column Temperature | 40°C[6] |

| Injection Volume | 5 - 10 µL[6] |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | NMOR: m/z 117.1 -> 87.1, 117.1 -> 57.1[6][7] NMOR-d4: m/z 121.1 -> 91.1 (Quantifier), 121.1 -> 61.1 (Qualifier) (inferred) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms[6] |

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. The tables below summarize typical expected performance data.

Table 1: Method Detection and Quantitation Limits

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| N-Nitrosomorpholine | 0.05 - 0.2[6] | 0.1 - 0.5[6] |

Table 2: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| N-Nitrosomorpholine | 0.1 - 50[6] | > 0.995[6] |

Table 3: Accuracy (Recovery) and Precision

| Analyte | Spike Level | Average Recovery (%) | Precision (%RSD) |

| N-Nitrosomorpholine | Low QC | 89.5 - 112.0[7] | < 5[8] |

| Mid QC | 89.5 - 112.0[7] | < 5[8] | |

| High QC | 89.5 - 112.0[7] | < 5[8] |

Visualizations

Caption: Experimental workflow for the analysis of N-Nitrosomorpholine.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. scbt.com [scbt.com]

- 2. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]

- 3. waters.com [waters.com]

- 4. chemwhat.com [chemwhat.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Nitrosamines by GC-MS/MS

Topic: GC-MS/MS Protocol for Nitrosamine Analysis with N-Nitrosomorpholine-d4 Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies globally mandate strict monitoring and control of these impurities at trace levels. This document provides a detailed protocol for the sensitive and accurate quantification of various nitrosamines in drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method employs an isotope dilution technique with this compound (NMOR-d4) as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Principle of the Method

This method is based on the extraction of nitrosamines from the sample matrix, followed by chromatographic separation on a GC column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A known amount of the isotopically labeled internal standard, this compound, is spiked into the sample prior to preparation. Since the internal standard has nearly identical physicochemical properties to its non-labeled analog (N-Nitrosomorpholine, NMOR), it experiences the same losses during sample workup and variations in instrument response. By measuring the peak area ratio of the target analyte to the internal standard, precise and accurate quantification can be achieved, effectively compensating for matrix effects and procedural variability.[1]

Experimental Protocol

3.1 Materials and Reagents

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all GC or HPLC grade).

-

Reagents: Deionized Water, Sodium Hydroxide (NaOH).

-

Standards: Certified reference standards of target nitrosamines (e.g., NDMA, NDEA, NMOR, etc.).

-

Internal Standard (IS): this compound (NMOR-d4).

-

Equipment: Analytical balance, volumetric flasks, pipettes, 15 mL centrifuge tubes, vortex mixer, centrifuge, 0.2 µm PTFE syringe filters, GC vials.

3.2 Preparation of Standard Solutions

-

Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference nitrosamine in methanol in a 10 mL volumetric flask.

-

Internal Standard Stock Solution (500 µg/mL): Prepare a stock solution of this compound in methanol.

-

Intermediate Mixed Standards: Prepare a mixed working solution of target nitrosamines (e.g., at 1 µg/mL) and a separate working solution for the internal standard (e.g., at 1 µg/mL) by diluting the stock solutions in dichloromethane.[2]

-

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the mixed nitrosamine working solution with dichloromethane to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL. Spike each calibration level with the internal standard working solution to a constant final concentration (e.g., 30 ng/mL).[2]

3.3 Sample Preparation